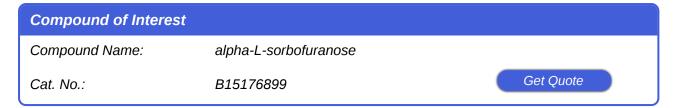




Mass Spectrometry Analysis of alpha-L-Sorbofuranose: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the mass spectrometry-based analysis of **alpha-L-sorbofuranose**. The methodologies outlined are suitable for the qualitative and quantitative characterization of this ketofuranose, a monosaccharide of interest in various biological and chemical research areas.

Introduction

Alpha-L-sorbofuranose is a five-membered ring isomer of the ketohexose L-sorbose. Its accurate identification and quantification are crucial in fields ranging from metabolic studies to the quality control of carbohydrate-based pharmaceuticals. Mass spectrometry, with its high sensitivity and specificity, offers powerful tools for the analysis of such compounds. This document details protocols for Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis, and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry for rapid screening.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the mass spectrometric analysis of **alpha-L-sorbofuranose** using different techniques.

Table 1: Predicted Mass Fragments for Trimethylsilylated alpha-L-Sorbofuranose (GC-MS)



Mass-to-Charge Ratio (m/z)	Proposed Fragment Identity	Relative Abundance (Predicted)	
73	[Si(CH ₃) ₃] ⁺	High	
103	[CH₂OTMS] ⁺	Moderate	
147	[(CH ₃) ₂ Si=O-Si(CH ₃) ₃] ⁺	High	
204	[M - CH ₃ - 2(TMSOH)] ⁺	Moderate	
217	[M - CH₂OTMS - TMSOH]+	High	
305	[M - CH₂OTMS]+	Moderate	
319	[M - CH₃ - TMSOH]+	Low	
437	[M - CH ₃] ⁺	Low	
452	[M]+	Very Low	

Note: Relative abundances are predicted based on typical fragmentation patterns of silylated ketofuranoses and may vary depending on instrumentation and analytical conditions.[1]

Table 2: Predicted Mass Transitions for Underivatized alpha-L-Sorbofuranose (LC-MS/MS)

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV) (Starting Point)	Proposed Fragmentation
179.0559 [M-H] ⁻	89.0239	10-15	Cross-ring cleavage
179.0559 [M-H] ⁻	119.0345	10-15	Neutral loss of C ₂ H ₄ O ₂
179.0559 [M-H] ⁻	59.0133	15-20	C2H3O2 ⁻

Note: These transitions are based on the analysis of similar underivatized monosaccharides and should be optimized for the specific instrument used.[2]

Experimental Protocols



GC-MS Analysis of Trimethylsilylated alpha-L-Sorbofuranose

Gas chromatography-mass spectrometry of carbohydrates requires a derivatization step to increase their volatility.[3][4] A two-step process involving methoximation followed by trimethylsilylation is recommended to prevent the formation of multiple anomeric peaks and to stabilize the molecule.[5]

Protocol:

- Sample Preparation:
 - Accurately weigh 1-5 mg of the dried alpha-L-sorbofuranose sample into a reaction vial.
 - For quantitative analysis, add a known amount of an internal standard (e.g., phenyl-β-D-glucopyranoside or a stable isotope-labeled sorbose).
- Methoximation:
 - Add 50 μL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the sample.[6]
 - Seal the vial and incubate at 60°C for 90 minutes with shaking.[5]
 - Cool the sample to room temperature.
- Trimethylsilylation:
 - Add 100 μL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the vial.
 - Seal the vial and incubate at 60°C for 30 minutes with shaking.[5]
 - Cool the sample to room temperature before injection.
- GC-MS Conditions:



- \circ GC Column: 30 m x 0.25 mm ID x 0.25 μ m film thickness, fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (or equivalent).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250°C.
- Injection Volume: 1 μL (split or splitless, depending on concentration).
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp to 200°C at 10°C/min.
 - Ramp to 280°C at 20°C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-600.

LC-MS/MS Analysis of Underivatized alpha-L-Sorbofuranose

This method is suitable for the direct analysis of **alpha-L-sorbofuranose** in aqueous samples without derivatization, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).[7]

Protocol:

- Sample Preparation:
 - Dissolve the alpha-L-sorbofuranose sample in a solvent compatible with the initial mobile phase conditions (e.g., 80:20 acetonitrile:water).



- Filter the sample through a 0.22 μm syringe filter.
- For quantitative analysis, add a suitable internal standard (e.g., a stable isotope-labeled analog).
- LC-MS/MS Conditions:
 - LC Column: A HILIC column with an amide or aminopropyl stationary phase (e.g., 100 mm x 2.1 mm, 1.7 μm particle size).
 - Mobile Phase A: Water with 0.1% ammonium hydroxide.
 - Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
 - o Gradient:
 - 0-2 min: 90% B
 - 2-10 min: Linear gradient to 60% B
 - 10-12 min: Hold at 60% B
 - 12.1-15 min: Return to 90% B and re-equilibrate.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40°C.
 - Injection Volume: 2-5 μL.
 - Ionization Mode: Electrospray Ionization (ESI) in negative mode.
 - MS Settings:
 - Capillary Voltage: 3.0 kV.
 - Cone Voltage: 30 V.
 - Source Temperature: 150°C.



- Desolvation Temperature: 400°C.
- Desolvation Gas Flow: 800 L/hr.
- Collision Gas: Argon.
- MRM Transitions: Monitor the transitions listed in Table 2, with collision energies optimized for the specific instrument.

MALDI-TOF MS Analysis of alpha-L-Sorbofuranose

MALDI-TOF is a rapid and sensitive technique for determining the molecular weight of carbohydrates.[8][9]

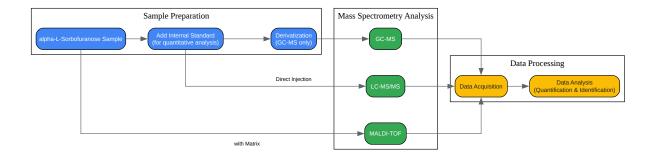
Protocol:

- Matrix Preparation:
 - Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 50:50 mixture of acetonitrile and water with 0.1% trifluoroacetic acid.
- Sample Preparation:
 - Dissolve the alpha-L-sorbofuranose sample in deionized water to a concentration of approximately 1 mg/mL.
- Target Plate Spotting:
 - $\circ~$ Mix 1 μL of the sample solution with 1 μL of the matrix solution directly on the MALDI target plate.
 - Allow the mixture to air-dry completely at room temperature (the dried-droplet method).
- MALDI-TOF MS Conditions:
 - Ionization Mode: Positive ion reflectron mode.
 - Laser: Nitrogen laser (337 nm).



- Accelerating Voltage: 20 kV.
- Mass Range: m/z 100-500.
- Data Acquisition: Average 100-200 laser shots per spectrum.
- The expected primary ion will be the sodium adduct [M+Na]+ at m/z 203.05.

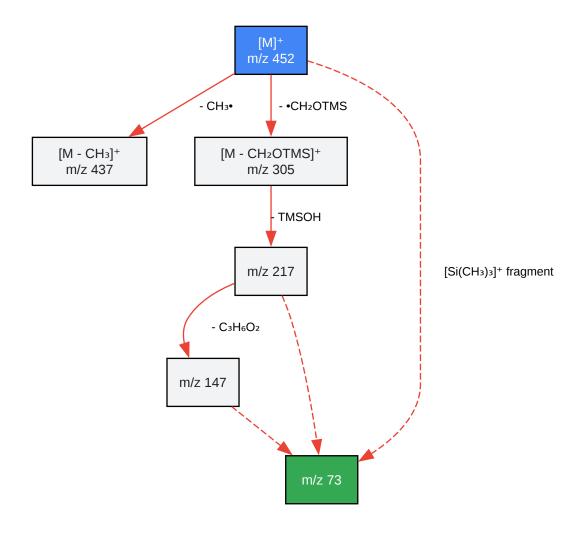
Visualizations



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Caption: Experimental workflow for the mass spectrometry analysis of **alpha-L-sorbofuranose**.





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Caption: Proposed fragmentation pathway for trimethylsilylated **alpha-L-sorbofuranose** in El-MS.

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